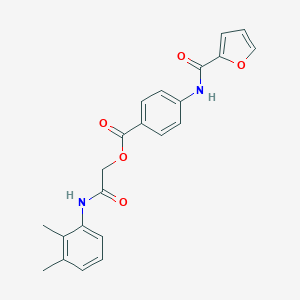
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate, also known as DFOB, is a chemical compound that has gained significant attention in the field of scientific research. DFOB is a chelator that is commonly used in the detection and treatment of iron overload disorders.
Wirkmechanismus
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate works by binding to iron in the body, forming a complex that is then excreted through the urine. This process helps to remove excess iron from the body and prevent the complications associated with iron overload disorders. This compound has a high affinity for iron, which makes it an effective chelator for the treatment of these disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to remove excess iron from the body, this compound has also been shown to have antioxidant properties. This means that it can help to reduce oxidative stress in the body, which can lead to a number of health problems. This compound has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body and prevent the development of chronic diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate in lab experiments is its high affinity for iron. This makes it an effective tool for studying iron metabolism and the effects of iron overload on the body. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate. One area of interest is the development of new chelators that are more effective and less toxic than this compound. Another area of interest is the use of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders. Finally, there is a need for more research on the long-term effects of this compound use, particularly in patients with iron overload disorders.
Synthesemethoden
The synthesis of 2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate involves the reaction between 2-(2,3-Dimethylanilino)-2-oxoethyl 4-aminobenzoate and 2-furoyl chloride in the presence of triethylamine. This reaction results in the formation of this compound, which is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dimethylanilino)-2-oxoethyl 4-(2-furoylamino)benzoate has been extensively studied for its potential applications in the field of medicine. One of the primary uses of this compound is in the treatment of iron overload disorders, such as thalassemia and sickle cell disease. This compound works by binding to excess iron in the body, which can cause damage to organs and tissues. By removing excess iron, this compound can help to prevent the complications associated with iron overload disorders.
Eigenschaften
Molekularformel |
C22H20N2O5 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
[2-(2,3-dimethylanilino)-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C22H20N2O5/c1-14-5-3-6-18(15(14)2)24-20(25)13-29-22(27)16-8-10-17(11-9-16)23-21(26)19-7-4-12-28-19/h3-12H,13H2,1-2H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
UOKCATDVDMDMBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270980.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270981.png)
![N-(4-fluorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270983.png)
![N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)
![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)

![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)